1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with benzene derivatives that are functionalized with appropriate substituents.
Reaction Conditions:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide in an acidic or basic medium.
Major products formed from these reactions include substituted benzene derivatives with modified functional groups.
Scientific Research Applications
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Lacks the nitro group, affecting its reactivity and applications.
4-Nitro-3-(trifluoromethylthio)benzene: Lacks the 3-chloropropyl group, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClF3NO2S |
---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
CGAOYRDXUMNAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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